molecular formula C10H8F8O2 B6312936 (2H-Perfluorocyclopentyl)methyl methacrylate CAS No. 1357626-56-2

(2H-Perfluorocyclopentyl)methyl methacrylate

Cat. No. B6312936
CAS RN: 1357626-56-2
M. Wt: 312.16 g/mol
InChI Key: CWYMHGHJLVFSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2H-Perfluorocyclopentyl)methyl methacrylate (PFCPMM) is an important monomer used in polymer synthesis. It is a fluorinated compound, which has a wide range of applications in the field of polymer science. PFCPMM is used as a monomer in the production of polymers, which are used in a variety of applications, such as coatings, adhesives, and sealants. This monomer has many advantages over other monomers, such as its strong thermal stability, excellent chemical resistance, and low toxicity. In addition, PFCPMM is also used in a variety of scientific applications, such as chemical synthesis, drug delivery, and biomedical research.

Scientific Research Applications

(2H-Perfluorocyclopentyl)methyl methacrylate has a wide range of applications in scientific research. It is used in the synthesis of polymers, which are used in a variety of applications, such as coatings, adhesives, and sealants. In addition, this compound is also used in biomedical research, drug delivery, and chemical synthesis. It has been used in the synthesis of polymers for drug delivery, as well as in the development of new materials for biomedical applications.

Mechanism of Action

(2H-Perfluorocyclopentyl)methyl methacrylate is a monomer, which is used in the synthesis of polymers. The monomer is reacted with other monomers, such as methacrylic acid, to form polymers. The polymerization process is typically conducted in an inert atmosphere, such as nitrogen or argon. The polymerization process typically involves the formation of covalent bonds between the monomers, which results in the formation of a polymer chain. The polymer chain can then be further modified to produce different types of polymers.
Biochemical and Physiological Effects
This compound is a fluorinated compound, which has a low toxicity. It has been found to be non-mutagenic and non-carcinogenic in animal studies. In addition, it has also been found to be non-irritant to the skin and eyes. The compound has also been found to be biodegradable, which makes it safe for use in the environment.

Advantages and Limitations for Lab Experiments

The main advantage of using (2H-Perfluorocyclopentyl)methyl methacrylate in laboratory experiments is its low toxicity and biodegradability. It is also highly resistant to thermal and chemical degradation, making it ideal for use in a variety of scientific applications. However, the monomer is not very soluble in water, which can limit its use in certain applications. In addition, the monomer is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

The potential future applications for (2H-Perfluorocyclopentyl)methyl methacrylate are numerous. It could be used in the development of new materials for biomedical applications, such as drug delivery systems. In addition, it could also be used in the development of new coatings and adhesives, as well as in the synthesis of polymers for a variety of applications. Furthermore, this compound could also be used in the development of new catalysts, as well as in the synthesis of new compounds for a variety of applications. Finally, this compound could also be used in the development of new sensors and detectors, as well as in the development of new analytical techniques.

Synthesis Methods

(2H-Perfluorocyclopentyl)methyl methacrylate is synthesized by the reaction of perfluorocyclopentene and methacrylic acid. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The reaction is usually conducted at temperatures between 80-130°C and is usually completed within a few hours. The yield of the reaction is typically over 90%, and the purity of the product is usually greater than 99%.

properties

IUPAC Name

(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F8O2/c1-4(2)5(19)20-3-7(12)6(11)8(13,14)10(17,18)9(7,15)16/h6H,1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYMHGHJLVFSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1(C(C(C(C1(F)F)(F)F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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